molecular formula C12H11NO2 B108371 Methyl 4-methylquinoline-3-carboxylate CAS No. 18936-34-0

Methyl 4-methylquinoline-3-carboxylate

Cat. No.: B108371
CAS No.: 18936-34-0
M. Wt: 201.22 g/mol
InChI Key: FEGFLBLOPSGMAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methylquinoline-3-carboxylate (CAS 18936-34-0) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic building block for constructing more complex quinoline derivatives, a privileged scaffold in pharmacology . Its structure is a key precursor in the development of potential therapeutic agents, particularly in oncology and virology. Research indicates that analogues based on the 4-methylquinoline-3-carboxylate core can function as potent inhibitors of dihydroorotate dehydrogenase (DHODH), a recognized target in anticancer drug development . Furthermore, molecular docking simulations and in vitro biological studies suggest that related synthetic derivatives exhibit high inhibition of Hepatitis B Virus (HBV) replication, positioning them as promising candidates for antiviral research . The synthetic utility of this compound is demonstrated in multi-step alkylation reactions to selectively produce S-, O-, and N-methylated products for reliable design and synthesis of combinatorial libraries . Its structure and purity can be confirmed by standard analytical techniques, including 1H-NMR, 13C-NMR, LC/MS, and single-crystal X-ray diffraction . This product is intended for research applications in a laboratory setting only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

18936-34-0

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 4-methylquinoline-3-carboxylate

InChI

InChI=1S/C12H11NO2/c1-8-9-5-3-4-6-11(9)13-7-10(8)12(14)15-2/h3-7H,1-2H3

InChI Key

FEGFLBLOPSGMAY-UHFFFAOYSA-N

SMILES

CC1=C(C=NC2=CC=CC=C12)C(=O)OC

Canonical SMILES

CC1=C(C=NC2=CC=CC=C12)C(=O)OC

Synonyms

METHYL 4-METHYLQUINOLINE-3-CARBOXYLATE

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Quinoline derivatives exhibit significant variations in physical, chemical, and biological properties depending on substituent type and position. Below is a comparative analysis of Methyl 4-methylquinoline-3-carboxylate and its analogs:

Table 1: Structural Comparison of Quinoline Derivatives
Compound Name Substituents (Positions) Key Structural Features
This compound -COOCH₃ (C3), -CH₃ (C4) Methyl ester and methyl group enhance lipophilicity
Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate -OCH₃ (C4), -SCH₃ (C2), -COOCH₃ (C3) Methoxy and methylthio groups increase electron density
Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate -COOCH₂CH₃ (C3), -OH (C4), -CH₃ (C7) Hydroxy group introduces hydrogen bonding potential
Methyl 2-((2,5-dioxo-1-phenylpyrrolidin-3-yl)methyl)-4-methylquinoline-3-carboxylate Bulky pyrrolidinone substituent (C2) Steric hindrance impacts receptor interactions
  • Position 4 Substituents: Replacing the methyl group with a hydroxy (e.g., Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate) or methoxy group (e.g., Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate) alters electronic properties. Hydroxy groups increase polarity and hydrogen bonding, whereas methoxy groups enhance electron-donating effects .
  • Position 2 Modifications: Introduction of methylthio or bulky groups (e.g., pyrrolidinone) affects steric hindrance and reactivity. Methylthio groups facilitate further alkylation, while bulky substituents reduce reaction rates in electrophilic substitutions .
Table 2: Reaction Yields Under Different Conditions
Base Temperature (°C) Time (h) Major Product (Yield) Minor Product (Yield)
NaH 60–80 1–8 Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (80–99%) Methyl 1-methyl-2-(methylthio)-4-oxo-1,4-dihydroquinoline-3-carboxylate (1–20%)
K₂CO₃ 50 1 Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (81%) Trace N-methylated product

Physical and Spectroscopic Properties

Table 3: Comparative Physical Data
Compound Name Melting Point (°C) Molecular Weight LC/MS [M+H]⁺
This compound Not reported 217.24 218.2
Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate 100–101 263.31 264.2
Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate Not reported 231.25 232.2
  • Melting Points: Methoxy and methylthio substituents (e.g., Methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate) lower melting points compared to hydroxy-substituted analogs due to reduced crystallinity .
  • NMR Shifts: The methyl group at C4 in this compound causes upfield shifts (~δ 2.65 ppm for SCH₃) in ¹H-NMR, while methoxy groups (δ 3.77–4.03 ppm) show distinct deshielding .

Preparation Methods

Regioselective S- and O-Methylation

The alkylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate (2 ) with methyl iodide (CH₃I) proceeds via a two-step mechanism. Initial S-methylation in dimethylformamide (DMF) at 50°C for 1 hour using triethylamine as a base yields methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate (3 ) with >80% isolated yield after crystallization. Subsequent alkylation of 3 with CH₃I requires stronger bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the 4-hydroxy group, enabling O-methylation. Prolonged heating (24–48 hours) in DMF at 80°C favors the formation of methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate (4 ) as the major product (80–99% yield), alongside minor N-methylated byproduct 5 (1–20% yield).

Table 1: Alkylation Outcomes Under Varied Conditions

BaseTemperature (°C)Time (h)Yield of 4 (%)Yield of 5 (%)
NaH8024991
K₂CO₃80488515
Triethylamine501<30

The regioselectivity arises from the SN2 mechanism, where the 4-hydroxy anion attacks methyl iodide more readily than the quinoline nitrogen. Nuclear magnetic resonance (NMR) analysis confirms the structures: 4 exhibits a singlet for the 4-OCH₃ group at δ 4.03 ppm, while 5 shows an NCH₃ signal at δ 4.11 ppm.

Cyclocondensation of Isatoic Anhydride with Methyl Acetoacetate

One-Pot Tandem Synthesis

A scalable route involves the cyclocondensation of isatoic anhydride (9a ) with methyl acetoacetate in refluxing DMF (120°C, 30 minutes) under mechanical stirring. The reaction proceeds via intermediate formation of a β-ketoamide, which undergoes intramolecular cyclization to yield methyl 4-hydroxy-2-methylquinoline-3-carboxylate. Acidification with hydrochloric acid (HCl) followed by vacuum filtration and water washing affords the product in 58% yield.

Key Reaction Parameters:

  • Solvent : DMF (polar aprotic, enhances nucleophilicity).

  • Temperature : 120°C (optimizes cyclization kinetics).

  • Workup : Crystallization from ethanol/water mixtures improves purity.

¹H NMR analysis reveals characteristic signals for the methyl ester (δ 3.79–3.94 ppm), quinoline protons (δ 7.06–8.06 ppm), and the 2-methyl group (δ 2.34 ppm). Modifying the ester group (e.g., ethyl to methyl) requires adjusting the acetoacetate precursor, though yields remain consistent across analogs.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)Key AdvantagesLimitations
Alkylation80–99>95High regioselectivity, scalableRequires toxic bases (NaH)
Cyclocondensation5897One-pot synthesis, mild conditionsModerate yield
Pfitzinger AdaptationN/AN/AVersatile for analogsUnoptimized for target compound
  • Alkylation excels in yield and scalability but necessitates hazardous reagents.

  • Cyclocondensation offers simplicity but requires post-reaction purification.

  • Pfitzinger adaptations remain theoretical but promising for structural diversification.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Distinct signals for the 4-OCH₃ (δ 4.03 ppm), ester OCH₃ (δ 3.94 ppm), and 2-methyl (δ 2.34 ppm) groups confirm successful methylation.

  • IR Spectroscopy : Stretching vibrations at 1685 cm⁻¹ (C=O) and 1631 cm⁻¹ (C=N) validate the quinoline core and ester functionality.

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms >97% purity .

Q & A

Q. Table 1: Example Synthetic Routes

StepReagents/ConditionsYield (%)Reference
CyclizationAcetic anhydride, 120°C65–75
MethylationMethyl iodide, K₂CO₃, DMF80–85
EsterificationMethanol, H₂SO₄ (cat.)90–95

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester functionality. For example, the methyl ester group shows a singlet at ~3.9 ppm (¹H) and ~52 ppm (¹³C) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry (e.g., using SHELXL for refinement) .

Advanced: How can researchers resolve discrepancies in crystallographic data during structure refinement?

Answer:
Discrepancies may arise from twinning, disorder, or poor data quality. Methodological approaches include:

  • Robust Refinement Tools : Use SHELXL for high-resolution data, leveraging its constraint library for disordered regions .
  • Validation Software : Cross-check with Mercury CSD 2.0 to visualize voids and intermolecular interactions .
  • Data Comparison : Compare results with WinGX or Olex2 for alternative refinement strategies .

Q. Example Workflow :

Solve structure with SHELXD .

Refine with SHELXL, applying restraints for thermal parameters.

Validate with Mercury CSD (packing similarity analysis) .

Advanced: What strategies optimize the biological activity assessment of this compound in anticancer studies?

Answer:

  • In Vitro Assays :
    • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
    • Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR tyrosine kinase) with IC₅₀ determination .
  • Interaction Studies :
    • Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins.
    • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities .

Q. Table 2: Example Biological Data

AssayCell Line/ProteinResultReference
MTTMCF-7IC₅₀ = 12 µM
EGFR InhibitionRecombinant EGFRIC₅₀ = 8 µM

Advanced: How can computational tools elucidate the structure-activity relationship (SAR) of this compound analogs?

Answer:

  • Quantum Mechanics (QM) : Calculate electrostatic potential maps (e.g., Gaussian 16) to identify reactive sites .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., GROMACS) .
  • QSAR Modeling : Use partial least squares (PLS) regression to correlate substituent effects with activity .

Q. Case Study :

  • Replace the 4-methyl group with trifluoromethyl (CF₃) to enhance lipophilicity and binding affinity .

Advanced: What experimental designs mitigate synthetic challenges in functionalizing the quinoline core?

Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield amino groups during esterification .
  • Catalytic Systems : Employ Pd/C or Ni catalysts for selective hydrogenation of nitro groups .
  • Microwave-Assisted Synthesis : Reduce reaction times for cyclization steps (e.g., 30 minutes vs. 12 hours) .

Q. Table 3: Reaction Optimization

ParameterConventionalMicrowaveImprovement
Time12 h30 min24× faster
Yield70%85%+15%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.